Crystallographic studies on similar compounds, such as those presented in the paper "(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole" [], suggest that the molecular structure might be influenced by weak interactions like C-H...π interactions and hydrogen bonding. These interactions could influence the compound's crystal packing and potentially its physical properties.
Although the specific mechanism of action of 5-(Biphenyl-4-yl)-3-methyl-1H-pyrazole is unknown, studies on related pyrazole derivatives offer potential insights. For instance, the paper "Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis." [] describes the inhibition of dihydroorotate dehydrogenase by a structurally related compound.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6